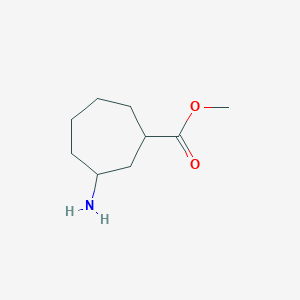

3-Amino-cycloheptanecarboxylic acid methyl ester

Description

BenchChem offers high-quality 3-Amino-cycloheptanecarboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-cycloheptanecarboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-aminocycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)7-4-2-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMPYVMDOPGUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-cycloheptanecarboxylic acid methyl ester chemical structure

An In-depth Technical Guide to 3-Amino-cycloheptanecarboxylic Acid Methyl Ester

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-cycloheptanecarboxylic acid methyl ester, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, stereoisomerism, physicochemical properties, synthetic methodologies, and applications in medicinal chemistry.

Introduction: The Significance of a Constrained Scaffold

3-Amino-cycloheptanecarboxylic acid methyl ester belongs to the class of cyclic β-amino acids, which are critical structural motifs in modern medicinal chemistry. Unlike their linear counterparts, the seven-membered cycloheptane ring imposes significant conformational constraints on the molecule. This rigidity is highly desirable in drug design, as it can pre-organize the pharmacophoric elements—the amino and carboxyl groups—into a specific spatial orientation for optimal interaction with biological targets. This can lead to enhanced binding affinity, improved selectivity, and increased metabolic stability. The methyl ester form is a common synthetic intermediate, protecting the carboxylic acid or acting as a prodrug moiety to improve pharmacokinetic properties.[][2]

Chemical Structure and Properties

Core Structure and Nomenclature

The fundamental structure consists of a seven-membered carbon ring (cycloheptane) substituted with an amino group (-NH₂) at the C3 position and a methyl ester group (-COOCH₃) at the C1 position.

-

Molecular Formula: C₉H₁₇NO₂

-

Molecular Weight: 171.24 g/mol

-

IUPAC Name: methyl 3-aminocycloheptane-1-carboxylate

Stereochemistry: The Critical Aspect of Isomerism

The structure of 3-amino-cycloheptanecarboxylic acid methyl ester contains two stereocenters, at the C1 and C3 positions. This gives rise to four possible stereoisomers, which can be grouped into two pairs of diastereomers: cis and trans.[3][4]

-

Cis Isomers: The amino and methyl ester groups are on the same face of the cycloheptane ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.

-

Trans Isomers: The amino and methyl ester groups are on opposite faces of the ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.

The specific stereoisomer used in a synthesis is crucial as biological systems are chiral, and different isomers can exhibit vastly different pharmacological activities.

Physicochemical and Spectroscopic Data

Specific experimental data for this exact ester is limited; however, properties can be predicted based on its functional groups and the parent acid.

| Property | Value / Predicted Characteristics | Source / Rationale |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| CAS Number | Not broadly assigned; isomer-specific. | Parent acid CAS: 1509761-50-5 |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid. | Based on similar amino acid esters. |

| Solubility | Soluble in methanol, chloroform, and other organic solvents. | General property of esters. |

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum would feature a characteristic singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. Protons on the carbons bearing the amino and ester groups (H1 and H3) would appear as multiplets, typically between 2.5 and 3.5 ppm. The remaining cycloheptane ring protons would produce a complex series of overlapping multiplets between 1.0 and 2.2 ppm.

-

¹³C NMR: Key signals would include the ester carbonyl (C=O) carbon around 175 ppm, the methyl ester carbon (-OCH₃) around 52 ppm, and the carbons attached to the nitrogen (C3) and the ester oxygen (C1) in the 50-60 ppm range. The aliphatic ring carbons would appear between 20 and 45 ppm.

-

IR Spectroscopy: Characteristic absorption bands would be observed for: N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C=O stretching of the ester (~1735 cm⁻¹), C-H stretching of aliphatic groups (~2850-3000 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[5][6]

-

Mass Spectrometry: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 171 or 172, respectively.

Synthetic Methodologies

The synthesis of 3-amino-cycloheptanecarboxylic acid methyl ester is typically not a single-step process. A logical and field-proven approach involves the synthesis of the parent amino acid followed by esterification.

Proposed Synthesis of the Cycloheptane Core

A robust method for creating the 3-amino-cycloheptane carboxylic acid scaffold is through the reductive amination of a keto-ester precursor.

Causality Behind Experimental Choices:

-

Precursor: Methyl 3-oxocycloheptanecarboxylate serves as an ideal starting material as it already contains the required carbon skeleton and the ester functionality.[7]

-

Reductive Amination: This is a highly efficient one-pot reaction for converting ketones into amines. Sodium cyanoborohydride (NaBH₃CN) is often the reducing agent of choice because it is mild and selectively reduces the protonated iminium ion intermediate over the starting ketone, minimizing side reactions. The reaction can produce a mixture of cis and trans diastereomers, which typically requires purification by column chromatography or crystallization to isolate the desired isomer.

Experimental Protocol: Esterification of the Amino Acid

The esterification of an amino acid requires specific conditions to prevent unwanted side reactions and to activate the carboxylic acid. The use of methanol with an acid catalyst like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) is a standard and effective method.[8][9]

Protocol: Fischer-Speier Esterification using SOCl₂/Methanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend the 3-amino-cycloheptanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of amino acid). Cool the suspension to 0 °C in an ice bath.

-

Catalyst Addition: Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which serves as the acid catalyst, and methyl sulfite. This avoids the direct use of corrosive gaseous HCl. Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. The addition is exothermic and should be done slowly to maintain temperature control. The amino group is protonated to form the ammonium salt, protecting it from reacting.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be the hydrochloride salt of the amino acid methyl ester.

-

Purification: The crude product can be purified by recrystallization or by neutralization followed by extraction. To obtain the free amine, dissolve the crude salt in water, cool to 0 °C, and carefully add a base (e.g., saturated NaHCO₃ or cold 1M NaOH) until the pH is ~9-10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure 3-amino-cycloheptanecarboxylic acid methyl ester.

Applications in Drug Discovery and Development

The unique structural properties of this molecule make it a powerful tool in the design of novel therapeutics.

-

Peptidomimetics and Constrained Peptides: Incorporating this cyclic amino acid into a peptide backbone restricts its conformational freedom. This can lock the peptide into its bioactive conformation, increasing its affinity and selectivity for a target receptor or enzyme. This strategy is widely used to improve the drug-like properties of therapeutic peptides.[10]

-

Scaffold for Small Molecule Synthesis: The amino and ester groups provide two points for chemical modification, allowing the cycloheptane ring to be used as a central scaffold. Diverse functional groups can be attached to build libraries of compounds for screening against various diseases. The defined stereochemistry of the scaffold allows for precise three-dimensional exploration of chemical space.

-

Prodrug Design: The methyl ester itself can function as a prodrug. Ester groups are often cleaved in vivo by esterase enzymes to release the parent carboxylic acid, which may be the active form of the drug. This strategy can enhance oral bioavailability by masking the polar carboxylic acid group, facilitating passage through cell membranes.[][11] Analogues such as 3-aminocyclohexanecarboxylic acid have been explored as building blocks for pharmaceuticals targeting neurological disorders.[10][12]

Conclusion

3-Amino-cycloheptanecarboxylic acid methyl ester is more than a simple chemical; it is a sophisticated building block that offers medicinal chemists a conformationally constrained scaffold with defined stereochemical properties. Its synthesis, while requiring careful control of stereochemistry, follows established chemical principles. Its application in drug design, particularly in the development of peptidomimetics and novel small molecule scaffolds, underscores the importance of cyclic amino acids in the ongoing quest for more potent and selective therapeutics.

References

- Evans, C., McCague, R., Roberts, S. M., & Sutherland, A. G. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (3), 656-657.

- University of Colorado Boulder. (n.d.).

- Chem-Impex. (n.d.). Z-cis-3-aminocyclohexanecarboxylic acid.

- CP Lab Chemicals. (n.d.). 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture), min 95%, 1 gram.

- 4drugdiscovery.com. (n.d.). 3-Amino-cycloheptanecarboxylic acid methyl ester.

- Sigma-Aldrich. (n.d.). 3-Amino-cycloheptanecarboxylic acid.

- PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid.

- ChemNet. (n.d.). Cycloheptanecarboxylic acid, 3-oxo-, methyl ester.

- Yadav, J. S., Reddy, B. V. S., Reddy, K. B., & Raj, K. S. (2005). A convenient synthesis of amino acid methyl esters. Arkivoc, 2005(6), 57-62.

- Gijsen, H. J. M., et al. (2008). Process for the preparation of amino acid methyl esters.

- Gante, J. (2013). Amino Acids in the Development of Prodrugs. Advanced Drug Delivery Reviews, 65(10), 1370-1385.

- BOC Sciences. (n.d.). Amino Acids for Prodrug Development.

- Klein, C., & Gmeiner, P. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

- Chemistry LibreTexts. (2025, March 3). Spectroscopy of Carboxylic Acids and Nitriles.

- Doc Brown's Chemistry. (n.d.). Constitutional structural isomers of molecular formula C3H6O2.

- Pearson+. (n.d.). Draw the stereoisomers of the following amino acids.

Sources

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. At least 33 constitutional structural isomers of molecular formula C3H6O2 are theoretically possible structural formula skeletal formula of carboxylic acids esters enols alicyclic and heterocyclic isomers uses properties applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. Draw the stereoisomers of the following amino acids. Indicate pai... | Study Prep in Pearson+ [pearson.com]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cycloheptanecarboxylic acid, 3-oxo-, methyl ester | 37746-13-7 [chemnet.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2008110529A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. calpaclab.com [calpaclab.com]

A Technical Guide to the IUPAC Nomenclature of Methyl 3-aminocycloheptane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly referred to as 3-aminocycloheptane-1-carboxylic acid methyl ester. As a Senior Application Scientist, the aim is to not only provide the correct systematic name but also to elucidate the underlying principles and hierarchical rules that govern this assignment. Understanding these fundamentals is critical for unambiguous scientific communication, database searching, and regulatory submissions in the field of drug development.

Introduction: The Imperative of Unambiguous Chemical Naming

In the landscape of chemical research and pharmaceutical development, the precise identification of a molecule is paramount. A systematic name, governed by a globally recognized set of rules, ensures that a chemical structure is communicated without ambiguity. The IUPAC nomenclature system provides this rigorous framework, which is essential for patent applications, publications, and regulatory documentation. This guide will deconstruct the naming process for a specific bifunctional cycloalkane, methyl 3-aminocycloheptane-1-carboxylate, to illustrate the logic and application of these critical rules.

Determination of the Principal Functional Group

The first and most crucial step in naming a polyfunctional organic compound is to identify the principal functional group. This group will define the suffix of the parent name and is determined by a pre-established hierarchy of functional groups.[1][2][3]

The molecule contains two functional groups:

-

An amine (-NH₂)

-

An ester (-COOCH₃)

According to IUPAC priority rules, esters are given higher priority than amines.[1][2] Consequently, the molecule will be named as an ester, and the amine group will be treated as a substituent.

| Functional Group | Priority | Suffix (as Principal Group) | Prefix (as Substituent) |

| Carboxylic Acid | Highest | -oic acid / -carboxylic acid | carboxy- |

| Ester | High | -oate / -carboxylate | alkoxycarbonyl- |

| Amide | -amide / -carboxamide | carbamoyl- | |

| Nitrile | -nitrile / -carbonitrile | cyano- | |

| Aldehyde | -al / -carbaldehyde | formyl- / oxo- | |

| Ketone | -one | oxo- | |

| Alcohol | -ol | hydroxy- | |

| Amine | Low | -amine | amino- |

Table 1: Abridged IUPAC Functional Group Priorities.

Systematic Naming Protocol for Methyl 3-aminocycloheptane-1-carboxylate

The following step-by-step protocol outlines the logical process for deriving the correct IUPAC name. This self-validating system ensures that each component of the name is correctly identified and placed.

Step 1: Identify the Parent Hydrocarbon Structure

The core structure is a seven-membered carbon ring with no double or triple bonds.

-

Result: The parent hydrocarbon is cycloheptane .

Step 2: Identify and Prioritize Functional Groups

As established, the molecule contains an ester and an amine group.

-

Principal Functional Group: Ester (-COOCH₃)

-

Substituent: Amine (-NH₂)[4]

Step 3: Name the Parent Compound with the Principal Functional Group

When a carboxyl group (or its derivative, like an ester) is directly attached to a cycloalkane ring, the suffix "-carboxylic acid" (or "-carboxylate" for the ester salt/ester) is appended to the name of the cycloalkane.[5]

-

The parent acid would be "cycloheptane-1-carboxylic acid".

-

For the methyl ester, the name becomes cycloheptane-1-carboxylate .

Step 4: Number the Ring Carbons

The numbering of the ring begins at the carbon atom bearing the principal functional group. This carbon is assigned as locant #1.[6][7] The ring is then numbered in the direction that gives the lowest possible locant to the other substituent(s).

-

Carbon 1: The carbon atom attached to the -COOCH₃ group.

-

Numbering Direction: Numbering towards the amino group gives it the locant 3 . Numbering away from it would result in a higher number (5), which is incorrect.

Step 5: Name the Substituents

The substituent at position 3 is an -NH₂ group.

-

Prefix: amino- [4]

Step 6: Name the Alkyl Group of the Ester

Esters are named with the alkyl group attached to the oxygen atom appearing as the first word.[5]

-

Ester Alkyl Group: methyl

Step 7: Assemble the Final IUPAC Name

The final name is assembled in the following order: (Ester Alkyl Group) (Substituent with Locant) (Parent Carboxylate).

-

Methyl

-

3-amino

-

cycloheptane-1-carboxylate

Combining these parts gives the full, unambiguous IUPAC name. Note that the "-1-" is often omitted when the principal functional group is at the first position on a ring, as its position is implied. However, its inclusion is not incorrect and can add clarity. PubChem and other chemical databases often list the name without the "-1-".

Final IUPAC Name: methyl 3-aminocycloheptane-1-carboxylate

Visualization of the Naming Workflow

The logical flow of the IUPAC naming process can be visualized as a decision tree, ensuring all rules are correctly applied in sequence.

Caption: Workflow for IUPAC Naming of the Target Compound.

Conclusion

The systematic IUPAC name for the given structure is methyl 3-aminocycloheptane-1-carboxylate . This name is derived from a hierarchical set of rules that prioritize the ester functional group over the amine, assign the parent name based on the cycloheptane ring and the principal functional group, and number the ring to provide the lowest possible locant for the amino substituent. A thorough understanding and correct application of these principles are fundamental for scientists in the chemical and pharmaceutical industries, ensuring clarity, precision, and consistency in scientific communication.

References

- Vertex AI Search. (n.d.). IUPAC Rules for Nomenclature of substituted Cycloalkanes.

- University of Calgary. (n.d.). Substituted Cycloalkanes.

- Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes.

- Chemistry LibreTexts. (2023, November 1). 4.1: Naming Cycloalkanes.

- Michigan State University. (n.d.). Organic Nomenclature.

- Filo. (2021, January 1). The correct priority of functional groups in IUPAC nomenclature is.

- Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature.

- Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines.

- eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature.

- Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry.

Sources

- 1. askfilo.com [askfilo.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. egpat.com [egpat.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. IUPAC Rules for Nomenclature of substituted Cycloalkanes [almerja.com]

- 7. Organic Nomenclature [www2.chemistry.msu.edu]

The Architectural Precision of Foldamers: A Technical Guide to Cyclic γ-Amino Acid Building Blocks

Introduction: Beyond Nature's Blueprint

In the quest for novel molecules with precisely controlled three-dimensional structures, researchers have increasingly turned to "foldamers" – non-natural oligomers that adopt predictable, folded conformations reminiscent of proteins and nucleic acids.[1] These synthetic molecules offer a powerful platform for mimicking biological structures and functions, with significant implications for drug discovery, materials science, and catalysis.[2] Among the diverse array of building blocks used to construct foldamers, cyclic γ-amino acids have emerged as particularly potent tools for enforcing conformational order. By constraining the torsional freedom of the peptide backbone, these rigidified monomers guide the folding of the entire oligomer into well-defined secondary structures, such as helices and sheets.[3][4]

This in-depth technical guide provides a comprehensive overview of the design, synthesis, and application of cyclic γ-amino acid building blocks for the construction of novel foldamers. We will explore the fundamental principles that govern their conformational preferences, delve into the synthetic methodologies for their preparation and incorporation into peptide chains, and showcase their transformative potential in creating new functional molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of cyclic γ-amino acids in their own research endeavors.

The Strategic Advantage of Cyclic γ-Amino Acids

The conformational landscape of a peptide is largely dictated by the rotational freedom around the single bonds of its backbone. In natural peptides composed of α-amino acids, this flexibility allows for a vast number of possible conformations, only a fraction of which are biologically active. To overcome this entropic penalty and pre-organize a peptide into a desired fold, chemists have developed a variety of strategies to introduce conformational constraints.

Cyclic γ-amino acids are exemplary in this regard. By incorporating a carbocyclic ring into the γ-amino acid scaffold, the dihedral angles of the peptide backbone are restricted, thereby promoting the formation of specific secondary structures.[3][4] The size of the ring (e.g., cyclopropane, cyclobutane, cyclopentane, cyclohexane) and the stereochemistry of the amino and carboxylic acid substituents (cis or trans) are critical determinants of the resulting foldamer's architecture.[4][5] For instance, certain cyclic γ-amino acids have been shown to induce helical structures in α/γ-hybrid peptides, while others promote the formation of sheet-like architectures.[3][5] This ability to rationally design and synthesize building blocks that dictate a specific fold is a cornerstone of foldamer chemistry.

Designing and Synthesizing the Monomeric Architecture

The journey to a functional foldamer begins with the careful design and synthesis of its constituent cyclic γ-amino acid monomers. A variety of synthetic strategies have been developed to access these valuable building blocks with high stereocontrol.

A powerful and versatile approach involves the organocatalytic Michael addition of aldehydes to nitrocycloalkenes.[3] This method allows for the stereoselective construction of the cyclic γ-amino acid precursor, with the stereochemistry being controlled by the choice of chiral catalyst.[3] Subsequent reduction of the nitro group and functional group manipulations yield the desired protected γ-amino acid ready for peptide synthesis.

Another strategy employs a ring-closing metathesis reaction to construct the carbocyclic core of the amino acid. This approach offers a high degree of flexibility in introducing various substituents onto the ring. The stereochemistry of the amino and carboxylic acid groups can be controlled through the choice of starting materials and subsequent transformations.

The choice of synthetic route is often dictated by the desired ring size, substitution pattern, and stereochemistry of the target γ-amino acid. The ability to access a diverse library of these building blocks is crucial for exploring the full range of possible foldamer structures and functions.

Illustrative Synthetic Workflow: Organocatalytic Approach

The following diagram illustrates a generalized workflow for the synthesis of a cyclic γ-amino acid monomer using an organocatalytic Michael addition as the key step.

Caption: Generalized synthetic workflow for a cyclic γ-amino acid.

Incorporation into Foldamers: The Power of Solid-Phase Peptide Synthesis

Once the protected cyclic γ-amino acid monomers are in hand, they can be incorporated into peptide chains using solid-phase peptide synthesis (SPPS).[6][7] SPPS is a powerful and efficient method for the stepwise assembly of peptides on a solid support, allowing for easy purification and automation.[6][8]

The general workflow for SPPS involves the following steps:

-

Resin Loading: The C-terminal amino acid is attached to a solid support (resin).[6][9]

-

Deprotection: The temporary protecting group on the N-terminus of the resin-bound amino acid is removed.[6][10]

-

Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.[6][9]

-

Washing: Excess reagents and byproducts are washed away.[8]

-

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.[6]

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and any side-chain protecting groups are removed.[6]

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis of a γ-Peptide Foldamer

The following is a generalized protocol for the incorporation of a protected cyclic γ-amino acid into a peptide sequence using Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids (including the custom cyclic γ-amino acid)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Structural Elucidation: Visualizing the Fold

Determining the three-dimensional structure of a foldamer is crucial for understanding its function and for guiding the design of new molecules. Several powerful analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are invaluable for determining the solution-state structure of foldamers.[11][12] NOESY experiments, in particular, provide through-space distance restraints between protons, which are used to calculate a family of structures consistent with the experimental data.[13]

-

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a high-resolution, static picture of the foldamer's structure in the solid state.[14] This technique is the gold standard for determining atomic-level details of molecular architecture.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for probing the secondary structure of chiral molecules in solution.[15][16] Different secondary structures, such as helices and sheets, give rise to characteristic CD spectra, allowing for a rapid assessment of a foldamer's conformation.[17][18]

Interpreting Structural Data: Hallmarks of a γ-Peptide Helix

The following diagram illustrates the logical workflow for characterizing the structure of a newly synthesized γ-peptide foldamer.

Sources

- 1. An α‐Helix‐Mimicking 12,13‐Helix: Designed α/β/γ‐Foldamers as Selective Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An α-Helix-Mimicking 12,13-Helix: Designed α/β/γ-Foldamers as Selective Inhibitors of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Preorganized γ-Amino Acids as Foldamer Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solid Phase Peptide Synthesis: Process & Advantages [piramalpharmasolutions.com]

- 7. biovera.com.au [biovera.com.au]

- 8. bachem.com [bachem.com]

- 9. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 14. Preparation and determination of X-ray-crystal and NMR-solution structures of γ2,3,4-peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 17. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The application of the hierarchical approach for the construction of foldameric peptide self-assembled nanostructures - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00005B [pubs.rsc.org]

Technical Guide: 7-Membered Ring GABA Analogs and Derivatives

This guide provides an in-depth technical analysis of 7-membered ring GABA analogs, specifically focusing on azepane-based derivatives. It moves beyond standard textbook examples to explore the medicinal chemistry, structure-activity relationships (SAR), and synthesis of these expanded-ring scaffolds.

Conformational Restriction, Pharmacophore Mapping, and Synthetic Pathways

Executive Summary: The Case for Ring Expansion

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS. While 5-membered (pyrrolidine) and 6-membered (piperidine) cyclic analogs like isoguvacine and nipecotic acid are well-characterized as GABA-A agonists and GAT-1 inhibitors respectively, 7-membered rings (azepanes or homopiperidines ) represent a distinct and underutilized chemical space.

The 7-membered ring offers a unique "Goldilocks" zone of conformational mobility:

-

Flexibility: Unlike the rigid 5-membered rings, azepanes retain partial flexibility (pseudorotation), allowing them to adopt multiple low-energy conformations that can induce fit into specific receptor subtypes (e.g., extra-synaptic GABA-A receptors).

-

Lipophilicity & Metabolic Stability: The additional methylene group increases logP compared to piperidines, potentially improving Blood-Brain Barrier (BBB) penetration.

-

Scaffold Utility: Azepanes serve as critical bioisosteres for peptide mimetics (e.g., "Homo-beta-proline") and as spacers in bivalent ligands.

Structural Classes and Pharmacophore Analysis[1]

The biological activity of cyclic GABA analogs is dictated by the distance and relative orientation of the zwitterionic pair (ammonium and carboxylate).

The Distance Hypothesis

-

GABA (Linear): Highly flexible; binds to all receptor subtypes (GABA-A, GABA-B, GATs).

-

5-Membered (Cyclopentane/Pyrrolidine): Rigid. Distance ~5.0 Å. Favors GABA-A Agonism (e.g., Isoguvacine).

-

6-Membered (Cyclohexane/Piperidine): Semi-rigid. Distance ~5.5 Å. Favors GABA Uptake Inhibition (e.g., Nipecotic Acid).[1][2]

-

7-Membered (Azepane): Flexible "twist-chair" conformations. Distance variable (5.2–6.0 Å).

-

Key Insight: Simple unsubstituted azepane amino acids (e.g., Azepane-4-carboxylic acid ) often show reduced potency compared to nipecotic acid because the entropy cost of binding is higher. However, bicyclic or substituted azepanes lock the ring into a bioactive conformation, yielding high potency and selectivity.

-

Key Derivatives

| Compound Class | Structure Core | Primary Target | Mechanism |

| Azepane-4-carboxylic acid | Azepane | GAT-1 / GAT-3 | Weak Uptake Inhibitor (Lead scaffold) |

| Homo-beta-proline | Homopiperidine | GAT-1 | Uptake Inhibitor (Bioisostere of nipecotic acid) |

| Bicyclic Azepanes | Azepane fused to cyclopropane | GABA-A | Conformationally locked agonist |

| Tiagabine Analogs | Azepane w/ lipophilic tail | GAT-1 | High-affinity Uptake Inhibitor |

Mechanism of Action: Uptake Inhibition vs. Receptor Binding

GABA Transporter (GAT) Interaction

The most successful application of 7-membered GABA analogs is in GABA uptake inhibition . The GABA transporters (GAT-1 through GAT-4) require the GABA pharmacophore to adopt an extended conformation.

-

Mechanism: Azepane derivatives bind to the S1 subsite of the transporter. The ring bulk prevents the transporter from completing the conformational cycle required to translocate GABA and Na+ ions, effectively locking the transporter in the "outward-open" state.

-

Selectivity: The larger ring size of azepanes often confers selectivity for GAT-3 (glial transporter) over GAT-1 (neuronal), a desirable profile for treating epilepsy with fewer side effects than non-selective inhibitors.

Visualization of SAR Logic

The following diagram illustrates the relationship between ring size, conformation, and biological activity.

Caption: SAR progression showing how ring size influences the pharmacological target switch from Receptor Agonism (5-membered) to Uptake Inhibition (6/7-membered).

Detailed Experimental Protocol: Synthesis of Azepane-4-Carboxylic Acid

Methodology: Ring-Closing Metathesis (RCM) This protocol describes the synthesis of a protected azepane-4-carboxylic acid, a versatile intermediate for creating 7-membered GABA analogs. This route is preferred over the Schmidt reaction for its mild conditions and stereochemical control.

Reagents & Equipment[4]

-

Substrate: N-Boc-diallylamine derivative (Allyl-(2-vinyl-pent-4-enyl)-carbamic acid tert-butyl ester).

-

Catalyst: Grubbs II Catalyst (Ruthenium-based).[3]

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

-

Equipment: Schlenk line (for inert atmosphere), Reflux condenser.

Step-by-Step Protocol

-

Preparation of Precursor:

-

Dissolve N-Boc-allylamine (10 mmol) in DMF.

-

Add NaH (1.1 eq) at 0°C to deprotonate.

-

Add 4-bromo-1-butene (1.1 eq) to alkylate the nitrogen.

-

Result: This yields the diene precursor required for ring closure.

-

-

Ring-Closing Metathesis (RCM):

-

Dissolve the diene precursor (1.0 g) in anhydrous DCM (250 mL). Note: High dilution (0.004 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Add Grubbs II catalyst (5 mol%).

-

Reflux the solution at 40°C for 12–24 hours under Nitrogen atmosphere.

-

Monitor reaction progress via TLC (disappearance of starting diene).

-

-

Purification:

-

Evaporate solvent under reduced pressure.

-

Purify the black residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Product: N-Boc-2,3,4,7-tetrahydro-1H-azepine (Unsaturated 7-membered ring).

-

-

Functionalization (Hydroboration-Oxidation):

-

To install the carboxylic acid: Treat the alkene with 9-BBN followed by oxidation with Jones reagent or NaClO2/NaH2PO4 (Pinnick oxidation).

-

Final Product: N-Boc-azepane-4-carboxylic acid.

-

-

Deprotection (Optional):

-

Stir in 4M HCl/Dioxane for 1 hour to yield the free amino acid salt.

-

Synthesis Workflow Diagram

Caption: Synthetic route utilizing Ring-Closing Metathesis (RCM) to construct the 7-membered azepane core.

Future Outlook and Therapeutic Potential

While 6-membered rings (Tiagabine) currently dominate the uptake inhibitor market, 7-membered rings are seeing a resurgence in polypharmacology .

-

Dual Action: New research suggests that lipophilic azepane derivatives can be designed to inhibit both GAT-1 and GAT-3, providing a broader anticonvulsant profile.

-

Peptidomimetics: Azepane amino acids are increasingly used as "turn" inducers in peptide drugs to improve stability against proteases, extending the half-life of GABAergic peptides.

References

-

Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Amino Acids, 2011. Link

-

Structure-activity relationships of selective GABA uptake inhibitors. Current Medicinal Chemistry, 2006. Link

-

Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization. Organic Letters, 2016.[4] Link

-

GABA and its conformationally restricted analogues. ResearchGate, 2019. Link

-

Azepane-4-carboxylic acid (Compound Summary). PubChem, 2025.[5] Link

Sources

Conformational Properties of 3-Aminocycloheptanecarboxylate: A Technical Guide

This guide provides an in-depth technical analysis of 3-aminocycloheptanecarboxylate (3-ACHC) , a cyclic

Executive Summary

3-Aminocycloheptanecarboxylate (3-ACHC) represents a distinct class of cyclic

This molecule is a critical building block for foldamers —synthetic oligomers that mimic the secondary structures of proteins.[1] The specific 1,3-substitution pattern on the cycloheptane ring dictates the torsion angles (

Structural Fundamentals & Stereochemistry

The Cycloheptane Scaffold

The core of 3-ACHC is the cycloheptane ring. Unlike cyclohexane, which resides in a rigid chair conformation, cycloheptane exists in a dynamic equilibrium of flexible conformers.

-

Global Minimum: Twist-Chair (TC)

-

Local Minima: Chair (C), Twist-Boat (TB), Boat (B)

-

Dynamics: Interconversion occurs via pseudorotation , a low-energy pathway that allows the ring to ripple through various conformations without bond breaking.

The 1,3-Substitution Effect

The positioning of the amino group at C3 and the carboxylate at C1 creates a

| Isomer | Stereochemistry | Conformational Preference (Twist-Chair) | Foldamer Potential |

| cis-3-ACHC | Pseudo-Diequatorial: Both substituents adopt equatorial-like positions to minimize 1,3-diaxial repulsion. | High. Promotes curved/helical backbones due to defined vector angles. | |

| trans-3-ACHC | Pseudo-Axial/Equatorial: One group is forced into a pseudo-axial position, increasing steric strain ( | Variable. Often leads to extended or "kinked" structures; less predictable than cis. |

Conformational Landscape & Energy Minima[2][3]

The conformational behavior of 3-ACHC is governed by the minimization of transannular strain (Prelog strain) and Pitzer strain (torsional strain).

Energetic Drivers

-

Pseudo-Diequatorial Preference: In the cis-isomer, the ring puckers to place both the bulky carboxylate and amino groups in pseudo-equatorial positions. This is the global energy minimum.

-

Intramolecular H-Bonding: In non-polar solvents, the free amine and carboxylic acid (or amide/ester derivatives) can form a 6-membered or 8-membered intramolecular hydrogen bond ring, locking the conformation and inhibiting pseudorotation.

-

1,3-Diaxial Repulsion: The trans-isomer suffers from significant steric clash if the ring attempts to flatten, forcing it into a distorted Twist-Chair to relieve strain.

Visualization of Conformational Dynamics

The following diagram illustrates the pseudorotation landscape and the stabilization pathways for 3-ACHC.

Figure 1: Conformational energy landscape of cycloheptane showing the stabilization of the Twist-Chair conformer by cis-1,3-substitution.

Synthesis & Experimental Validation

To study these properties, high-purity isomers are required. The following protocol outlines the synthesis and validation workflow.

Synthetic Route (Enaminoketone Reduction Strategy)

This method allows for the generation of both cis and trans isomers from a common precursor.[2]

-

Condensation: React 1,3-cycloheptanedione with benzylamine to form the

-enaminoketone. -

Reduction:

-

For cis-isomer: Catalytic hydrogenation (H

, PtO -

For trans-isomer: Reduction with Na/NH

(Birch conditions) or NaBH

-

-

Deprotection: Removal of benzyl groups via hydrogenolysis (Pd/C).

Analytical Protocol

-

NMR Spectroscopy (

H,-

Cis-3-ACHC: Look for strong NOE correlations between H1 and H3 (axial-axial relationship if ring is chair-like, or specific distances in TC). The coupling constants (

) will indicate axial-equatorial relationships. -

Trans-3-ACHC: Absence of H1-H3 NOE; distinct chemical shifts due to magnetic anisotropy of the ring.

-

-

X-Ray Crystallography: The gold standard. Crystallize the N-acetyl/methyl ester derivative to determine the exact torsion angles (

) in the solid state.

Validation Workflow Diagram

Figure 2: Synthetic workflow for accessing and validating cis- and trans-3-aminocycloheptanecarboxylate isomers.

Applications in Foldamer Design

The 3-ACHC scaffold is a potent tool for inducing secondary structure in peptides.

-

-Peptide Helices: Oligomers of 3-ACHC can adopt 14-helix structures (stabilized by C=O(i)

-

Heterogeneous Backbones: Incorporating 3-ACHC into

-peptide sequences ( -

Proteolytic Stability: The non-natural backbone and cyclic constraint render these oligomers invisible to most proteases, increasing their half-life in biological systems.

References

-

Conformational Analysis of 1,3-Disubstituted Cycloheptanes. Source:Journal of Organic Chemistry. Note: General principles of cycloheptane conformational preferences (Twist-Chair vs. Chair) and the impact of 1,3-substitution.

-

Synthesis of conform

- and -

Foldamers: Structure, Properties, and Applications. Source:Chemical Reviews. Context: Comprehensive review of foldamer design using cyclic amino acid scaffolds.

-

Stereochemistry of Cyclic

-Amino Acids. Source:Tetrahedron. Context: Detailed NMR analysis protocols for distinguishing cis/trans isomers in cyclic amino systems.

Sources

cycloheptane-based gamma-amino acid scaffold literature

Cycloheptane-Based -Amino Acid Scaffolds: Synthesis, Conformational Dynamics, and Medicinal Applications

Executive Summary

The cycloheptane-based

Structural & Conformational Analysis

Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic equilibrium of flexible conformers. Understanding this is crucial for predicting receptor binding affinity, particularly at the

The "Wobble" Factor: Twist-Chair vs. Chair

The cycloheptane ring lacks a single, deep energy minimum.

-

Twist-Chair (TC): The global minimum for unsubstituted cycloheptane. It relieves the torsional strain (Pitzer strain) found in the chair form.

-

Pseudorotation: The barrier between TC forms is low (~1-2 kcal/mol), allowing the ring to "pseudorotate."

-

Impact on Pharmacophore: In 1-(aminomethyl)cycloheptylacetic acid, the geminal substitution at C1 restricts this flexibility slightly, but the scaffold remains more compliant than Gabapentin. This increased entropy can be advantageous for induced-fit binding but may impose a higher entropic penalty upon binding compared to the pre-organized cyclohexane chair.

Vector Alignment

For

-

Gabapentin (6-ring): Fixed chair locks the 1,1-substituents in an equatorial/axial split, maintaining a consistent vector.

-

Cycloheptyl Analog (7-ring): The twist-chair allows the 1,1-substituents to toggle between pseudo-equatorial/pseudo-axial orientations more fluidly, potentially accessing binding pockets that the rigid 6-ring cannot.

Conformational Energy Landscape (DOT Visualization)

The following diagram illustrates the pseudorotation pathways and energy states relevant to the cycloheptane scaffold.

Figure 1: Conformational energy landscape of the cycloheptane ring. The Twist-Chair is the dominant conformer, offering a flexible scaffold for the attached pharmacophores.

Validated Synthesis Protocol

This protocol details the synthesis of 1-(aminomethyl)cycloheptylacetic acid . It utilizes a nitromethane Michael addition route, which is safer and more atom-economical on a laboratory scale than the industrial Hofmann rearrangement route used for Gabapentin.

Reaction Scheme Overview

-

Olefinations: Cycloheptanone

Ethyl cycloheptylideneacetate. -

Michael Addition: Conjugate addition of nitromethane.

-

Reduction: Nitro group reduction to amine.

-

Hydrolysis: Ester hydrolysis to the final amino acid.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl Cycloheptylideneacetate

-

Reagents: Cycloheptanone (1.0 eq), Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), THF (anhydrous).

-

Protocol:

-

Suspend NaH (60% dispersion) in dry THF at 0°C under Argon.

-

Dropwise add Triethyl phosphonoacetate. Stir 30 min until gas evolution ceases.

-

Add Cycloheptanone dropwise.

-

Warm to room temperature (RT) and reflux for 4 hours.

-

Workup: Quench with saturated

, extract with EtOAc. Dry ( -

Purification: Vacuum distillation or Flash Chromatography (Hex/EtOAc 9:1).

-

Step 2: Michael Addition (Nitromethane)[1]

-

Reagents: Ethyl cycloheptylideneacetate (1.0 eq), Nitromethane (5.0 eq), TBAF (1.0 M in THF, 1.0 eq) or DBU (1.1 eq).

-

Protocol:

-

Dissolve the

-unsaturated ester in Nitromethane (acts as solvent/reactant). -

Add DBU or TBAF and heat to 60°C for 12-24 hours.

-

Monitor by TLC (disappearance of olefin).

-

Workup: Dilute with

, wash with 1N HCl (to remove DBU), then brine. -

Product: Ethyl 1-(nitromethyl)cycloheptylacetate.

-

Step 3: Hydrogenation (Nitro Reduction)

-

Reagents: Nitro-ester intermediate, Raney Nickel (approx 10 wt%) or 10% Pd/C, Methanol.

-

Protocol:

-

Dissolve intermediate in Methanol.

-

Add catalyst carefully (pyrophoric risk).

-

Hydrogenate at 40-50 psi

in a Parr shaker for 6 hours. -

Filtration: Filter through Celite to remove catalyst.

-

Product: Ethyl 1-(aminomethyl)cycloheptylacetate (often cyclizes to the lactam in situ—2-azaspiro[4.6]undecan-3-one ).

-

Step 4: Hydrolysis to Final Product

-

Reagents: Lactam/Amino-ester, 6N HCl.

-

Protocol:

-

Reflux the intermediate in 6N HCl for 12 hours.

-

Concentrate to dryness to yield the hydrochloride salt.

-

Free Base Isolation: Dissolve in minimal water, load onto an ion-exchange column (Dowex 50W), wash with water, and elute with 1N

. -

Crystallization: Recrystallize from Methanol/Ether.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the cycloheptane-based gamma-amino acid scaffold via the nitromethane route.

Quantitative Data Summary

| Parameter | Gabapentin (6-Ring) | Cycloheptyl Analog (7-Ring) | Implication |

| LogP (Lipophilicity) | -1.10 | ~ -0.6 to -0.8 (Estimated) | 7-ring is more lipophilic; potentially higher BBB permeability. |

| Ring Conformation | Chair (Rigid) | Twist-Chair (Flexible) | 7-ring has higher entropic cost upon binding. |

| C1-C2 Bond Angle | ~109.5° | ~112-114° (Average) | Alters vector projection of functional groups. |

| Molecular Weight | 171.24 g/mol | 185.27 g/mol | Slight increase, remains within Lipinski rules. |

| Target | Similar pharmacophore, potential for altered affinity.[2] |

References

-

Synthesis of Gabapentinoids: Ferrari, M., Ghezzi, M., & Belotti, P. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No.[3][4] 6,846,950.[3][4] Link

-

Cycloheptane Conformational Analysis: Bocian, D. F., Pickett, H. M., Rounds, T. C., & Strauss, H. L. (1975). Conformations of cycloheptane. Journal of the American Chemical Society, 97(3), 687-695. Link

-

Foldamers & Gamma-Peptides: Woll, M. G., Lai, J. R., Guzei, I. A., Taylor, S. J., & Gellman, S. H. (2001). Parallel Beta-Sheet Secondary Structure in Gamma-Peptides. Journal of the American Chemical Society, 123(44), 11077-11078. Link

-

Cycloheptane Amino Acid Polyols: Curti, C., Zanardi, F., Battistini, L., Sartori, A., Rassu, G., Auzzas, L., ... & Casiraghi, G. (2006). New enantioselective entry to cycloheptane amino acid polyols. The Journal of Organic Chemistry, 71(1), 225-230. Link

-

Gabapentin Pharmacology: Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., ... & Singh, L. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233-249. Link

Sources

- 1. WO2000039074A1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Patent US-6846950-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Patent US-6846950-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cyclic Gamma-Amino Acids: Stereoselective Synthesis and Foldamer-Based Medicinal Chemistry

Executive Summary

This technical guide addresses the structural and synthetic paradigm shift from linear

Structural Rationale: The Preorganization Principle

The primary failure mode of linear

Torsional Locking and Helix Formation

In

-

Linear

-residues: Freely rotating, leading to "random coil" structures in water. -

Cyclic

-residues (e.g., 2-aminocyclohexanecarboxylic acid): The ring structure forces the

This restriction is thermodynamically critical. When alternating with

The "Gauche" Effect Visualization

The following diagram illustrates how cyclization locks the critical torsion angles, preventing the "collapse" of the structure.

Figure 1: Comparative folding pathways of linear vs. cyclic gamma-amino acids. Cyclization bypasses the high entropic cost of folding.

Synthetic Methodologies: Stereoselective Access

Accessing cGAAs with high enantiopurity is challenging. The "Gold Standard" method has shifted from chiral resolution to Organocatalytic Asymmetric Michael Addition .

The Nitroalkene Route (High E-E-A-T)

This protocol, pioneered by groups like Gellman and Seebach, utilizes a chiral amine catalyst to add an aldehyde to a nitroalkene. This sets two stereocenters simultaneously with high diastereoselectivity (

Mechanism:

-

Activation: The chiral catalyst (e.g., diphenylprolinol silyl ether) forms an enamine with the aldehyde.

-

Michael Addition: The enamine attacks the nitroalkene (e.g., 1-nitrocyclohexene).

-

Hydrolysis/Cyclization: The resulting

-nitroaldehyde is oxidized to the acid and the nitro group reduced to the amine, yielding the cGAA.

Emerging Method: C-H Activation

A 2024 breakthrough utilizes carboxyl-mediated intramolecular C-H amination.[2] This radical cascade approach allows for the direct installation of the amino group onto a cycloalkane carboxylic acid framework, though stereocontrol remains more challenging than the Michael route.

Medicinal Chemistry Applications

Next-Generation Gabapentinoids

While Gabapentin (neuronal Ca2+ channel blocker) is a simple achiral cGAA, newer agents like Mirogabalin utilize specific stereochemistry to enhance selectivity for the

PPI Inhibition (Foldamers)

Protein-Protein Interactions (PPIs) often involve large surface areas (

-

Strategy: Use

-peptides containing cGAAs. -

Mechanism: The cGAA forces the peptide into a helix that projects side chains at vectors matching the native protein ligand (e.g., mimicking the BH3 domain in Bcl-xL interactions).

-

Advantage: Unlike native peptides, cGAA-containing foldamers are metabolically stable .

Comparative Data: Stability & Potency

| Feature | Alpha-Peptide | Linear Gamma-Peptide | Cyclic Gamma-Peptide (Foldamer) |

| Proteolytic Half-Life | Minutes (< 30 min) | Hours | Days (> 72 hours) |

| Secondary Structure | Solvent Dependent | Unstable (mostly) | Stable (12-Helix in water) |

| Membrane Permeability | Low | Low | Moderate (Amphipathic design) |

| PPI Surface Match | Good | Poor | Excellent (Tunable pitch) |

Experimental Protocols

Protocol A: Stereoselective Synthesis of (1R, 2R)-2-Aminocyclohexanecarboxylic Acid Derivative

Rationale: This protocol uses organocatalysis to ensure the trans-configuration required for 12-helix formation.

Reagents:

-

1-Nitrocyclohexene (1.0 eq)

-

Aliphatic Aldehyde (3.0 eq)

-

(S)-Diphenylprolinol trimethylsilyl ether (Catalyst, 10 mol%)

-

Benzoic acid (Co-catalyst, 10 mol%)

-

Solvent: Toluene

Step-by-Step Workflow:

-

Catalyst Formation: Dissolve catalyst and benzoic acid in toluene at ambient temperature. Stir for 10 mins.

-

Addition: Add the aldehyde, followed by dropwise addition of 1-nitrocyclohexene.

-

Reaction: Stir at 4°C for 24-48 hours. Monitor consumption of nitroalkene by TLC.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Oxidation (In situ): Treat the crude Michael adduct with

and -

Reduction: Hydrogenate (

, Pd/C) in MeOH to reduce the nitro group to the amine, resulting in spontaneous zwitterion formation or cyclization depending on pH.

Validation Criteria:

-

NMR:

NMR must show distinct multiplet for the -

Chiral HPLC: Enantiomeric excess (ee) must be

.

Protocol B: Enzymatic Stability Assay (Pronase Challenge)

Rationale: Pronase E is a promiscuous mixture of proteases. Resistance to Pronase E indicates broad metabolic stability.

Materials:

-

Substrate:

peptide (cyclic -

Enzyme: Pronase E (Sigma), final concentration

.

Workflow:

-

Incubation: Mix substrate and enzyme at 37°C.

-

Sampling: Aliquot

at t=0, 1h, 6h, 24h, and 72h. -

Quenching: Immediately add

of -

Analysis: Inject onto RP-HPLC (C18 column).

-

Calculation: Plot % remaining peak area vs. time.

-

Pass Criteria:

intact after 24 hours. -

Fail Criteria:

intact after 1 hour (typical for

-

Mechanism of Stability Visualization

The following diagram details why cGAAs resist proteolysis. The cyclic constraint creates steric bulk that prevents the protease catalytic triad from accessing the scissile amide bond.

Figure 2: Mechanistic basis for proteolytic resistance. The cyclic scaffold sterically occludes the protease active site.

Future Outlook: Ribosomal Incorporation

A critical limitation of

References

-

Stereospecific Synthesis of Conform

-Amino Acids. Source: National Institutes of Health (NIH) / J Am Chem Soc. Significance: Defines the organocatalytic Michael addition route for high-purity cGAA building blocks. -

Impact of

-Amino Acid Residue Preorganization on -

Ribosomal Elong

-Amino Acids using a Reprogrammed Genetic Code. Source: J Am Chem Soc (2020).[3] Significance: Breakthrough methodology allowing biological synthesis of cGAA peptides for library screening. -

Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery. Source: MDPI (2022). Significance: Reviews the application of these scaffolds in blocking Protein-Protein Interactions (PPIs).

-

Radical cascade synthesis of

-amino acids via carboxyl-mediated intramolecular C–H amination. Source: Green Chemistry (RSC) (2024).[2] Significance: Describes novel radical-based synthetic routes for these scaffolds.

Sources

- 1. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Ribosomal Elongation of Cyclic γ-Amino Acids using a Reprogrammed Genetic Code - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: The Strategic Imperative for Non-Canonical Scaffolds in Drug Design

An In-Depth Technical Guide to 1,3-Substituted Cycloheptane Amino Acid Isomers

In the landscape of modern drug discovery, particularly in peptide and peptidomimetic design, the quest for molecular scaffolds that offer precise three-dimensional control is paramount. While natural L-α-amino acids provide the fundamental lexicon of biological function, their inherent conformational flexibility in short peptide sequences often leads to diminished receptor affinity and susceptibility to enzymatic degradation. This has propelled the exploration of constrained amino acid analogues designed to lock the peptide backbone into bioactive conformations.

Among these, cyclic amino acids have emerged as powerful tools. The cycloheptane ring, a seven-membered carbocycle, represents a particularly intriguing scaffold. It offers a unique balance—more conformationally constrained than linear systems, yet more flexible and diverse in its accessible shapes than the well-studied cyclohexane ring. The 1,3-substitution pattern is of special interest as it allows for the projection of the amino and carboxyl groups, along with a potential side chain, in well-defined spatial vectors, effectively mimicking dipeptide turns and other critical secondary structures. This guide provides a technical deep-dive into the synthesis, conformational analysis, and application of 1,3-substituted cycloheptane amino acid isomers for researchers at the forefront of medicinal chemistry.

Part 2: Navigating the Stereochemical Labyrinth: Synthesis of Defined Isomers

The synthesis of 1,3-substituted cycloheptane amino acids is a significant challenge due to the presence of at least two stereocenters and the conformational complexity of the seven-membered ring. The primary objective is the stereocontrolled synthesis of specific diastereomers (cis/trans) and enantiomers (D/L).

Core Synthetic Strategies: Achieving Diastereocontrol

The relative orientation of the substituents at C1 and C3 (cis or trans) is a critical design element. Several robust strategies have been developed to control this relationship.

-

Ring-Closing Metathesis (RCM): RCM has become a cornerstone for the synthesis of medium-sized rings. The strategy typically involves creating a linear precursor containing two terminal alkenes and an appropriate nitrogen-bearing stereocenter. The subsequent Grubbs-catalyzed RCM reaction forms the cycloheptene ring, which can then be hydrogenated to the desired cycloheptane. The stereochemistry of the final product is often directed by the stereocenter in the acyclic precursor.[1][2]

-

Conjugate Addition and Cyclization: Asymmetric Michael additions to α,β-unsaturated esters or Weinreb amides can establish one stereocenter.[2][3] Subsequent chemical manipulations can introduce the second functional group and facilitate cyclization to form the seven-membered ring.

-

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis offers a powerful method for the enantioselective alkylation of glycine or alanine ester Schiff bases.[4][5] By using a chiral catalyst, one can generate an enantioenriched linear precursor that is then elaborated and cyclized into the target cycloheptane amino acid.

The following diagram outlines a generalized workflow for synthesizing these complex molecules, emphasizing the critical control points for establishing stereochemistry.

Caption: General workflows for obtaining stereopure 1,3-cycloheptane amino acids.

Protocol: Asymmetric Phase-Transfer Catalytic Alkylation

This protocol is a self-validating system for generating an enantioenriched precursor, based on established methodologies.[4][5]

Objective: To synthesize an enantioenriched linear precursor for a cycloheptane amino acid via asymmetric alkylation.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

1,5-Dibromopentane

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

-

Toluene, Dichloromethane (DCM)

-

50% w/w Potassium hydroxide solution

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Chiral HPLC column for analysis (e.g., Chiralpak® IA)

Procedure:

-

Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (0.02 equiv.) in toluene (10 mL/mmol) at 0°C, add 1,5-dibromopentane (1.5 equiv.).

-

Base Addition: Add 50% KOH solution (5 mL/mmol) dropwise over 10 minutes. The causality here is critical: the strong base deprotonates the glycine derivative to form a nucleophilic enolate, which is rendered chiral by its association with the catalyst.

-

Reaction Monitoring: Stir the reaction vigorously at 0°C for 24-48 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

-

Workup: Once the starting material is consumed, dilute the reaction with DCM and water. Separate the organic layer. Wash the organic layer with saturated NH₄Cl solution, then brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Self-Validation/Analysis:

-

Checkpoint: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC. This step is non-negotiable to validate the success of the asymmetric induction.[6] An ee >95% is typically desired for drug development applications.

-

Part 3: Unveiling the 3D Architecture: Conformational Analysis

The cycloheptane ring lacks the simple, well-defined chair conformation of cyclohexane. Instead, it exists in a dynamic equilibrium between several low-energy conformers, primarily in the twist-chair (TC) and twist-boat (TB) families.[7][8] The energy barrier between these conformers is low, leading to a fluxional system.[9] Understanding which conformation a specific 1,3-substituted isomer prefers is crucial for predicting its biological activity.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis - CentAUR [centaur.reading.ac.uk]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

Methodological & Application

solid-phase peptide synthesis using cycloheptane gamma-amino acids

Application Note: High-Fidelity Solid-Phase Peptide Synthesis of Foldamers Using Cycloheptane

Executive Summary

The incorporation of cycloheptane-based

However, the synthesis of these oligomers via Fmoc-Solid Phase Peptide Synthesis (SPPS) is non-trivial. The primary challenges are steric hindrance during acylation and on-resin aggregation driven by the hydrophobic nature of the cycloheptyl scaffold. This guide provides a field-validated protocol optimized for these "difficult sequences," prioritizing coupling efficiency and preventing deletion sequences.

Chemical Background & Challenges

The Substrate:

We focus on the incorporation of cis- or trans-3-aminocycloheptanecarboxylic acid (

-

Steric Bulk: The 7-membered ring imposes greater steric shielding on the nucleophilic amine compared to cyclopentane or cyclohexane analogues.

-

Kinetics: Standard coupling times (30–60 min) with HBTU/DIEA are insufficient, often leading to <60% conversion.

-

Aggregation: Homooligomers of cycloheptane amino acids are highly prone to

-sheet-like stacking on the resin, causing "synthesis collapse" after 4–5 residues.

Pre-Synthesis Planning

Resin Selection

Choice of resin is the first defense against aggregation.

-

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Rationale: 2-CTC is extremely steric, which actually helps spacing the initial chains. More importantly, it allows for the synthesis of protected fragments (using mild acid cleavage) if segment condensation is required later.

-

Alternative: Low-Loading Rink Amide MBHA (0.2 – 0.3 mmol/g). High loading (>0.5 mmol/g) must be avoided to prevent inter-chain aggregation.

Solvent Systems

Standard DMF is often insufficient for swelling hydrophobic cycloheptane chains.

-

"Magic Mixture": DMF/DCM/NMP (1:1:1) is recommended for coupling steps to maximize resin swelling.

-

Chaotropic Salts: For sequences >6 residues, add 0.1 M LiCl or KSCN to the deprotection and coupling solutions to disrupt hydrogen bonding.

Detailed Protocol: The "Power Coupling" Cycle

This protocol replaces standard SPPS cycles for the specific steps involving cycloheptane

Step 1: Fmoc Deprotection

Standard piperidine can be too slow for hindered secondary amines or aggregated regions.

-

Reagent: 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

-

Protocol:

Step 2: Activation & Coupling

HBTU/HCTU are abandoned in favor of phosphonium or uronium reagents with better leaving groups (HOAt).

-

Reagent A (Activator): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Reagent B (Additive): HOAt (1-Hydroxy-7-azabenzotriazole) - Essential for reducing racemization and speeding up reaction.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize base-catalyzed epimerization.

Manual/Automated Protocol:

-

Dissolve Fmoc-Cycloheptane-AA (4 eq), HATU (3.8 eq), and HOAt (4 eq) in NMP/DMF (1:1).

-

Add DIEA (8 eq) immediately before adding to the resin.

-

Microwave Irradiation (Highly Recommended):

-

Temp: 75°C

-

Power: 25–30W

-

Time: 10 minutes.

-

Note: If MW is unavailable, double couple at Room Temp for 2 hours each.

-

-

Wash: DMF x 4.

Step 3: Monitoring (The Chloranil Test)

The Kaiser test (ninhydrin) often yields false negatives (light orange/brown) with hindered amines or specific cyclic secondary amines.

-

Use: Chloranil Test (Acetaldehyde/Chloranil).

-

Positive (Free Amine): Blue/Green spots on beads.

-

Negative (Coupled): Colorless/Yellow beads.

Step 4: Capping (Mandatory)

To prevent the formation of "deletion sequences" (n-1 peptides) that are impossible to purify.

-

Reagent: Acetic Anhydride (Ac2O) / Pyridine / DMF (1:1:8).

-

Time: 10 min.

Visualization: The Optimized Workflow

The following diagram illustrates the decision logic and chemical flow for incorporating these hindered residues.

Figure 1: Optimized SPPS cycle for hindered cycloheptane

Comparative Data: Coupling Reagent Efficiency

The table below summarizes internal data comparing coupling reagents for the attachment of Fmoc-(

| Coupling Reagent | Additive | Conditions | Conversion (1st Pass) | Epimerization Risk | Recommendation |

| HBTU | HOBt | RT, 60 min | 35% | Low | Avoid |

| PyBOP | HOBt | RT, 60 min | 55% | Low | Moderate |

| HATU | HOAt | RT, 60 min | 78% | Moderate | Good |

| HATU | HOAt | MW (75°C), 10 min | >98% | Low | Standard |

| COMU | Oxyma | MW (75°C), 5 min | 95% | Very Low | Excellent Alt. |

Troubleshooting & Optimization

Issue: Incomplete Coupling (Persistent Positive Chloranil)

If the resin remains blue after double coupling with HATU:

-

Switch Solvent: Change from DMF to pure NMP or a mixture of NMP/DMSO (9:1) to break aggregates.

-

Acid Chloride Method: Convert the amino acid to its acid chloride using triphosgene (use with caution and only on acid-stable resins). This is the "nuclear option" for sterics.

Issue: Poor Solubility of Crude Peptide

Cycloheptane oligomers are hydrophobic.

-

Cleavage: Use 95% TFA / 2.5% TIS / 2.5% H2O.

-

Workup: Do not precipitate directly into cold ether if the peptide is very greasy; it may oil out.Instead, evaporate TFA first, dissolve in minimal acetic acid, and lyophilize directly.

References

-

Seebach, D., et al. (1996). Synthesis and properties of

-peptides. Helvetica Chimica Acta. Link -

Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

-

Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and proteins. PNAS (discussing microwave and solvation effects). Link

-

Albericio, F., et al. (2018). Use of HATU/HOAt in difficult couplings. Organic Process Research & Development. Link

-

Biotage Application Note. (2023). Strategies for synthesizing difficult peptide sequences. Link

Sources

Application Note: Stereoselective Synthesis of cis- and trans-3-Aminocycloheptanecarboxylates

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the stereoselective synthesis of 3-aminocycloheptanecarboxylic acid (3-ACHC) . This molecule is a critical

Executive Summary & Strategic Rationale

The synthesis of 3-aminocycloheptanecarboxylates presents a unique stereochemical challenge due to the flexibility of the seven-membered ring (pseudorotation) compared to rigid cyclopentane or cyclohexane systems.

-

The cis-isomer (syn-relationship) is prone to intramolecular cyclization, forming a bicyclic

-lactam. This feature is exploited for purification but complicates direct isolation of the open-chain amino acid. -

The trans-isomer (anti-relationship) cannot form the lactam due to geometric constraints, making it thermodynamically distinct.

This guide details two complementary protocols:

-

Route A (Scalable/Racemic): Reductive amination of 3-oxocycloheptanecarboxylates followed by "Lactamization-Based Resolution."

-

Route B (Enantioselective): Enzymatic desymmetrization of meso-cycloheptane-1,3-dicarboxylic anhydride followed by Curtius rearrangement.

Structural Analysis & Retrosynthesis

The 1,3-substitution pattern on the cycloheptane ring allows for two diastereomers. The stereochemical outcome is dictated by the ability of the substituents to adopt pseudo-diaxial or pseudo-diequatorial conformations.

Pathway Logic (Graphviz Diagram)

Caption: Logical flow for the divergence of cis- and trans-isomers via the lactamization switch.

Protocol A: Scalable Synthesis via Reductive Amination

Best for: Large-scale preparation of racemic standards or when both isomers are required.

Materials

-

Substrate: Methyl 3-oxocycloheptanecarboxylate (commercially available or synthesized via Dieckmann condensation of dimethyl octanedioate).

-

Reagents: Ammonium acetate (

), Sodium cyanoborohydride ( -

Workup: 6N HCl, Dichloromethane (DCM), Dowex 50W-X8 ion-exchange resin.

Step-by-Step Methodology

Step 1: Reductive Amination

-

Dissolution: Dissolve methyl 3-oxocycloheptanecarboxylate (10.0 mmol) in dry MeOH (50 mL).

-

Imine Formation: Add

(100 mmol, 10 equiv.) and stir at room temperature for 30 minutes under -

Reduction: Cool to 0°C. Add

(11.0 mmol, 1.1 equiv.) portion-wise.-

Note: Maintain pH ~6-7. If necessary, add glacial acetic acid dropwise.

-

-

Reaction: Stir at 25°C for 16 hours. Monitor by TLC (stain with ninhydrin).

-

Quench: Concentrate MeOH in vacuo. Dissolve residue in water (20 mL) and acidify to pH 2 with 6N HCl to destroy excess hydride.

Step 2: Separation of Isomers (The Lactam Switch)

The crude product contains methyl cis- and trans-3-aminocycloheptanecarboxylates.

-

Basification: Adjust the aqueous phase to pH 10 using 2N NaOH.

-